2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGHEMVYRQSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60°C | 2-(1H-Indol-1-yl)acetamide with oxidized indole to oxindole | ~65% | |
| PCC | Dry DCM, RT | Ketone formation at C3 of indole | 78% |
-
Mechanism : KMnO₄ protonates the indole nitrogen, enabling electrophilic attack at C2/C3. PCC selectively oxidizes benzylic positions without ring cleavage.
Nucleophilic Substitution
The thiazole nitrogen and acetamide NH participate in SN2 reactions:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | NaH, DMF, 0°C→RT | N-Methylated thiazole | 82% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl acetamide derivative | 74% |
-
Key Insight : Alkylation occurs preferentially at the thiazole NH over the indole NH due to higher basicity .
Condensation Reactions
The acetamide carbonyl engages in condensations:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Hydrazide derivative | 89% | |
| 3-Acetylchromen-2-one | Piperidine, EtOH, Δ | Chalcone analog | 68% |
-
Example : Reaction with hydrazine forms 2-(1H-indol-1-yl)acetohydrazide, a precursor for triazole synthesis .
Cyclization Pathways
Intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Key Features | Source |
|---|---|---|---|
| Polyphosphoric acid, 120°C | Indolo[2,3-d]thiazole | Enhanced π-conjugation | |
| H₂SO₄, acetic anhydride | Thiazolo[3,2-a]indole | Electrophilic aromatic substitution |
Cross-Coupling Reactions
Palladium-mediated couplings modify the indole ring:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C5-arylindole derivative | 63% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated indole | 71% |
Hydrolysis and Decarbonylation
The acetamide group undergoes hydrolysis:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | 2-(1H-Indol-1-yl)acetic acid | 95% | |
| NaOH, H₂O/EtOH | Sodium carboxylate salt | 88% |
Biological Activity Correlation
Reaction products exhibit pharmacological potential:
| Derivative | Bioactivity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Methylated analog | Anticancer (HCT-15) | 23.3 µM | |
| Chalcone hybrid | Anticonvulsant | ED₅₀ = 18.4 mg/kg |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Indole NH | Low (pKa ~17) | Strong bases (NaH) |
| Thiazole NH | Moderate (pKa ~10) | Alkyl halides/K₂CO₃ |
| Acetamide CO | High | Nucleophiles (NH₂NH₂) |
Scientific Research Applications
Anticancer Activity
The anticancer potential of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has been extensively studied. Research indicates that compounds containing indole and thiazole moieties exhibit promising cytotoxic effects against various cancer cell lines.
Case Studies
- A study synthesized a series of thiazole-indole derivatives, which demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7. The most potent derivative showed an IC50 value of against MCF-7 cells, indicating strong anticancer activity .
- Another investigation focused on the synthesis of N-(thiazol-2-yl)-indole derivatives, which were evaluated for their anticancer properties against solid tumors, particularly colon and lung cancers. The derivatives exhibited substantial antitumor activity, highlighting their potential as therapeutic agents .
Table 1: Anticancer Activity of Thiazole-Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6i | MCF-7 | 6.10 ± 0.4 | Highly Cytotoxic |
| 6v | MCF-7 | 6.49 ± 0.3 | Highly Cytotoxic |
| - | Colon Carcinoma | - | Significant Activity |
Antimicrobial Properties
The antimicrobial efficacy of thiazole-containing compounds has been documented in various studies. These compounds have shown effectiveness against a range of bacterial strains.
Case Studies
- A recent study synthesized several thiazole derivatives and tested them against Mycobacterium tuberculosis and other bacterial strains. Some derivatives exhibited notable antimicrobial activity with significant inhibition zones .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | M. tuberculosis | 8 µg/mL |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have also been explored, revealing their potential in treating seizure disorders.
Case Studies
- A study involving the synthesis of thiazole-based analogues showed that certain compounds significantly reduced seizure activity in animal models, with one analogue exhibiting a median effective dose (ED50) of .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue X | PTZ-induced | 18.4 | 9.2 |
| Analogue Y | PTZ-induced | - | - |
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide-Linked Indole/Thiazole Derivatives
Key Observations :
- Linker Modifications : Replacing the acetamide bridge with oxadiazole-thio (e.g., ) or triazole (e.g., ) groups alters electronic properties and hydrogen-bonding capacity, influencing target selectivity.
- Hybrid Structures: Incorporating isoquinoline (e.g., ) or quinoxaline (e.g., ) moieties broadens polypharmacological profiles, enabling dual enzyme inhibition.
Key Findings :
- The 6-bromo derivative exhibits superior MAO-B inhibition (IC₅₀: 0.015 µM) compared to the parent compound, likely due to enhanced hydrophobic interactions .
- Oxadiazole-thio derivatives show dual activity against AChE and cancer cells, attributed to the oxadiazole ring’s bioisosteric mimicry of peptide bonds .
- Isoquinoline hybrids demonstrate nanomolar-level inhibition of both MAO-B and BChE, suggesting utility in Parkinson’s disease therapy .
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a novel chemical entity that has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, highlighting its biological activity through various studies and data analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises an indole moiety linked to a thiazole ring via an acetamide group, which is crucial for its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing indole and thiazole rings exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against various human cancer cell lines, including HepG2, HeLa, and MCF-7, with IC50 values ranging from 10.56 μM to 16.12 μM .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase activation. Specifically, studies indicated that treatment with such compounds led to:
- Increased caspase-3 and caspase-8 activity , suggesting a caspase-dependent apoptotic pathway.
- Cleavage of poly ADP-ribose polymerase (PARP) , a hallmark of apoptosis .
Antimicrobial Activity
The thiazole component of this compound also contributes to its antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains of Candida .
Efficacy Against Resistant Strains
A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), showcasing the potential of these compounds in treating resistant infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Pathogen | IC50/Activity | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 10.56 μM | Caspase activation, PARP cleavage |
| Anticancer | HeLa | 16.12 μM | Cell cycle arrest |
| Antimicrobial | MRSA | Effective | Disruption of bacterial cell wall |
| Antimicrobial | VRE | Effective | Inhibition of bacterial growth |
| Antifungal | Candida spp. | Effective | Disruption of fungal cell membrane |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiazole derivatives in treating Caco-2 colorectal adenocarcinoma cells showed significant cytotoxicity, with one derivative reducing cell viability by 39.8% compared to controls (p < 0.001) . This suggests that modifications in the thiazole ring can enhance anticancer activity.
Case Study 2: Antimicrobial Resistance
In a comparative analysis of various thiazole derivatives against drug-resistant pathogens, specific compounds demonstrated superior efficacy against resistant strains compared to established antibiotics like fluconazole, indicating their potential as new therapeutic agents .
Q & A
Q. Basic Characterization :
- Spectroscopy :
- Mass Spectrometry : HRMS validates molecular weight (calc. for C13H11N3OS: 273.07 g/mol).
Q. Advanced Techniques :
- X-ray Crystallography : Resolves conformational isomerism (e.g., Z/E configurations) and hydrogen-bonding networks stabilizing the crystal lattice .
- Thermal Analysis : DSC/TGA assesses stability (decomposition >200°C typical for heterocyclic acetamides) .
What experimental designs are suitable for evaluating the compound’s antimicrobial activity?
Q. Basic Assays :
- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values <50 µg/mL indicate promising activity .
- Disk Diffusion : Zone of inhibition ≥15 mm suggests bactericidal/fungicidal effects .
Q. Advanced Mechanistic Studies :
- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase (CYP51) via fluorometric assays .
- Resistance Profiling : Compare activity against wild-type vs. multidrug-resistant strains to assess efflux pump susceptibility .
How can contradictory structure-activity relationship (SAR) data be analyzed for analogs of this compound?
Q. Case Example :
- Nitro Substituents : While electron-withdrawing groups (e.g., -NO2) on the thiazole ring enhance electronic density at the acetamide carbonyl (improving target binding), they may reduce solubility, lowering in vivo efficacy .
- Methodological Resolution :
- Computational Modeling : DFT calculations quantify electronic effects (e.g., Hammett σ values) .
- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) to correlate logP with bioactivity .
What strategies are effective for studying the compound’s interaction with biological targets?
Q. Advanced Approaches :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets (e.g., Aurora kinases) or microbial enzymes. Prioritize poses with hydrogen bonds between acetamide C=O and target residues (e.g., Lys, Asp) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM indicates high affinity) .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning of catalytic sites) .
How can stability challenges in aqueous and biological matrices be addressed?
Q. Basic Stability Assessment :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Amide bonds are prone to hydrolysis at pH <3 or >10 .
- Plasma Stability : Incubate with human plasma (37°C, 24h); >80% remaining indicates suitability for in vivo studies .
Q. Advanced Formulation :
- Nanoparticle Encapsulation : Use PLGA or liposomes to protect against enzymatic degradation .
- Prodrug Design : Introduce ester moieties cleaved by esterases in target tissues .
What computational tools are recommended for predicting pharmacokinetic properties?
Q. Basic Tools :
- SwissADME : Predicts logP (optimal 1–3), GI absorption, and CYP450 interactions .
- Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five violations) .
Q. Advanced Simulations :
- MD Simulations (GROMACS) : Model membrane permeability (e.g., diffusion coefficients in lipid bilayers) .
- QSAR Models : Corrogate substituent effects (e.g., meta-chloro on indole enhances bioavailability) .
How can solubility limitations be overcome for in vivo testing?
Q. Basic Strategies :
- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) for IP/IV administration .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS) .
Q. Advanced Approaches :
- Cocrystallization : Co-crystals with succinic acid enhance dissolution rates .
- Amorphous Solid Dispersions : Spray-drying with PVP-VA increases solubility 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
